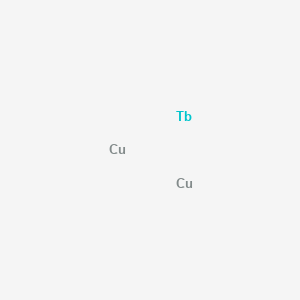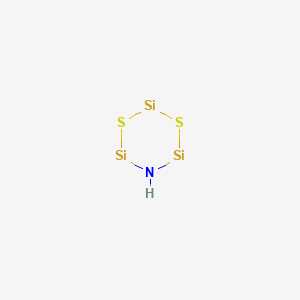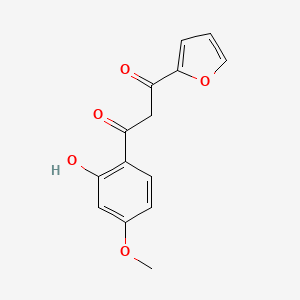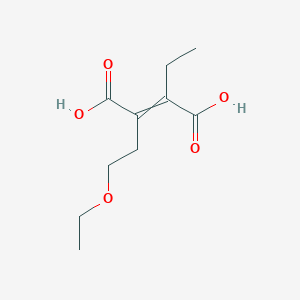
2-(2-Ethoxyethyl)-3-ethylbut-2-enedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Ethoxyethyl)-3-ethylbut-2-enedioic acid is an organic compound with a complex structure that includes both ethoxy and ethyl groups attached to a butenedioic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxyethyl)-3-ethylbut-2-enedioic acid can be achieved through several synthetic routes. One common method involves the esterification of ethoxyethanol with a suitable acid derivative, followed by further functionalization to introduce the ethyl and butenedioic acid groups. The reaction conditions typically require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing phase transfer catalysts such as tetrabutylammonium bromide or crown ethers to enhance reaction efficiency . The process is optimized to achieve high purity and yield, making it suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Ethoxyethyl)-3-ethylbut-2-enedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into more reduced forms, potentially altering its properties.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-(2-Ethoxyethyl)-3-ethylbut-2-enedioic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(2-Ethoxyethyl)-3-ethylbut-2-enedioic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(2-Ethoxyethyl)-3-ethylbut-2-enedioic acid include other esters and derivatives of butenedioic acid, such as ethyl butenedioate and ethoxyethyl butenedioate .
Uniqueness
This uniqueness makes it a valuable compound for various research and industrial purposes .
Eigenschaften
CAS-Nummer |
6309-80-4 |
|---|---|
Molekularformel |
C10H16O5 |
Molekulargewicht |
216.23 g/mol |
IUPAC-Name |
2-(2-ethoxyethyl)-3-ethylbut-2-enedioic acid |
InChI |
InChI=1S/C10H16O5/c1-3-7(9(11)12)8(10(13)14)5-6-15-4-2/h3-6H2,1-2H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
AGKQSRQNARYYRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C(CCOCC)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


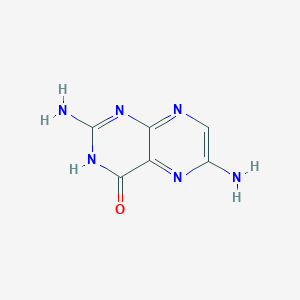
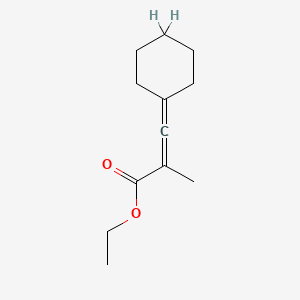


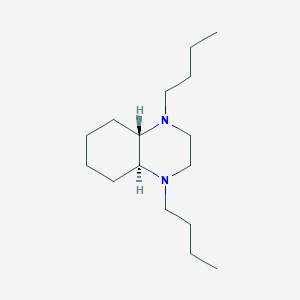

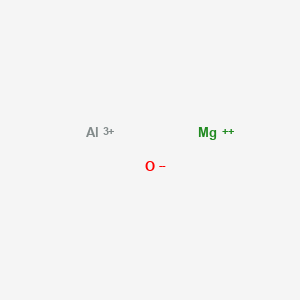
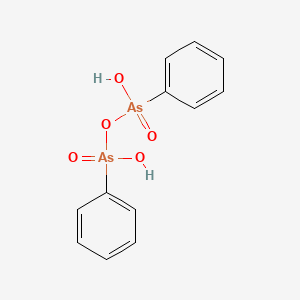

![[(2R,4S)-2-Phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14725734.png)
